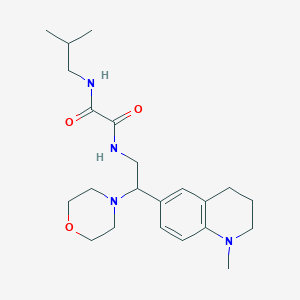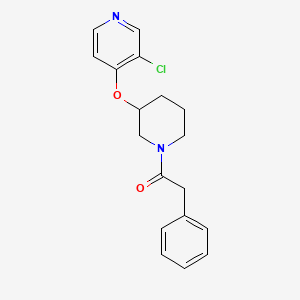
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of CP 690,550 is C18H23ClN2O2. Its molecular weight is 332.84 g/mol. The InChI and SMILES strings provide a textual representation of the compound’s structure.Chemical Reactions Analysis
The compound is a part of the organoboron family, which are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of alkyl boronic esters is a key step in the synthesis of this compound .Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest in synthetic organic chemistry for its potential in creating complex molecules with unique properties. Studies have explored the synthesis and characterization of related compounds, focusing on their structural and chemical properties. For instance, research on the synthesis of piperidine derivatives under microwave irradiation has provided insights into efficient synthetic routes and the antibacterial activities of these compounds (Merugu, Ramesh, & Sreenivasulu, 2010). Another study detailed the thermal, optical, etching, structural studies, and theoretical calculations of a compound closely related to the one , emphasizing its synthesis, crystalline structure, and potential applications (Karthik et al., 2021).
Crystal Structure Analysis
Crystallographic studies play a crucial role in understanding the molecular structure and potential interactions of chemical compounds. The crystal structure analysis of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has provided valuable insights into their molecular geometry, intermolecular interactions, and stability, which are crucial for designing drugs with targeted properties (Si-jia, 2011).
Antibacterial Activity
The exploration of new compounds for antibacterial applications is a critical area of research, given the rising antibiotic resistance. Piperidine derivatives, including compounds with structural similarities to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone, have been studied for their antibacterial activities. For example, microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones has shown potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential Anticancer Agents
Compounds exhibiting the ability to induce apoptosis in cancer cells are of significant interest in the development of anticancer therapies. Research on the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers highlights the potential of similar compounds in treating cancer (Zhang et al., 2005). These studies provide a foundation for future research into the therapeutic applications of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone and related compounds.
properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-12-20-9-8-17(16)23-15-7-4-10-21(13-15)18(22)11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15H,4,7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVWNOODGFNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

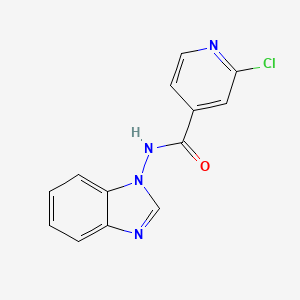
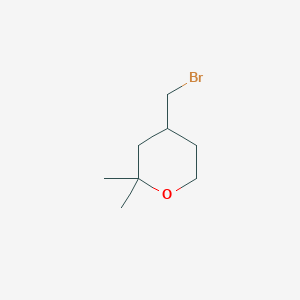
![Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B2932195.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2932197.png)
![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)
![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)
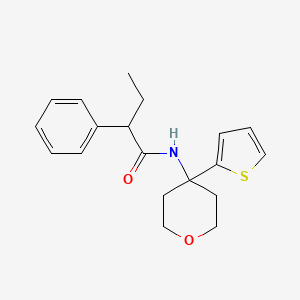

![N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2932204.png)

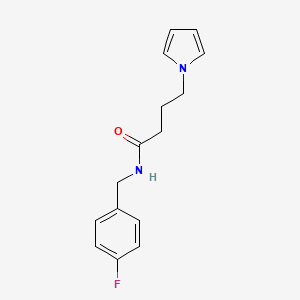
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2932211.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)
